molecular formula C7H16BrNO2 B14059818 Methyl N-methyl-L-valinate hydrobromide

Methyl N-methyl-L-valinate hydrobromide

Cat. No.: B14059818
M. Wt: 226.11 g/mol
InChI Key: OIBDDGOZQRWGLH-RGMNGODLSA-N
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Description

Methyl N-methyl-L-valinate hydrobromide is a chemical compound with the molecular formula C7H16BrNO2. It is a derivative of valine, an essential amino acid, and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-methyl-L-valinate hydrobromide typically involves the esterification of N-methyl-L-valine with methanol in the presence of a strong acid catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum efficiency, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-L-valinate hydrobromide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-methyl-L-valinate hydrobromide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to amino acid metabolism and protein synthesis.

    Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl N-methyl-L-valinate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl L-valinate
  • N-methyl-L-valine
  • Methyl N-methyl-D-valinate

Uniqueness

Methyl N-methyl-L-valinate hydrobromide is unique due to its specific structural configuration and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H16BrNO2

Molecular Weight

226.11 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrobromide

InChI

InChI=1S/C7H15NO2.BrH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1

InChI Key

OIBDDGOZQRWGLH-RGMNGODLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC.Br

Canonical SMILES

CC(C)C(C(=O)OC)NC.Br

Origin of Product

United States

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